![molecular formula C19H22N4OS B12920606 6-[2-(Benzylsulfanyl)ethyl]-9-(oxan-2-yl)-9H-purine CAS No. 920503-56-6](/img/structure/B12920606.png)
6-[2-(Benzylsulfanyl)ethyl]-9-(oxan-2-yl)-9H-purine
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
6-(2-(Benzylthio)ethyl)-9-(tetrahydro-2H-pyran-2-yl)-9H-purine is a synthetic organic compound that belongs to the class of purine derivatives. This compound is characterized by the presence of a benzylthioethyl group and a tetrahydropyranyl group attached to the purine ring. Purine derivatives are known for their diverse biological activities and are widely studied in medicinal chemistry.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 6-(2-(benzylthio)ethyl)-9-(tetrahydro-2H-pyran-2-yl)-9H-purine typically involves multiple steps, starting from commercially available starting materials. One common synthetic route includes the following steps:
Formation of the Benzylthioethyl Intermediate: The synthesis begins with the preparation of the benzylthioethyl intermediate. This can be achieved by reacting benzyl chloride with thiourea to form benzylthiourea, followed by alkylation with ethylene dibromide to yield the benzylthioethyl intermediate.
Purine Ring Construction: The purine ring is constructed by reacting the benzylthioethyl intermediate with a suitable purine precursor, such as 6-chloropurine. This reaction is typically carried out in the presence of a base, such as potassium carbonate, in an organic solvent like dimethylformamide (DMF).
Introduction of the Tetrahydropyranyl Group: The final step involves the introduction of the tetrahydropyranyl group. This can be achieved by reacting the purine derivative with tetrahydropyranyl chloride in the presence of a base, such as triethylamine, in an organic solvent like dichloromethane.
Industrial Production Methods
Industrial production of 6-(2-(benzylthio)ethyl)-9-(tetrahydro-2H-pyran-2-yl)-9H-purine follows similar synthetic routes but is optimized for large-scale production. This includes the use of continuous flow reactors, automated synthesis platforms, and efficient purification techniques to ensure high yield and purity of the final product.
化学反応の分析
Types of Reactions
6-(2-(Benzylthio)ethyl)-9-(tetrahydro-2H-pyran-2-yl)-9H-purine undergoes various chemical reactions, including:
Oxidation: The compound can undergo oxidation reactions, particularly at the benzylthioethyl group, to form sulfoxides and sulfones.
Reduction: Reduction reactions can be performed on the purine ring or the benzylthioethyl group to yield reduced derivatives.
Substitution: The compound can undergo nucleophilic substitution reactions, especially at the purine ring, to introduce different substituents.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide, m-chloroperbenzoic acid (m-CPBA), and potassium permanganate.
Reduction: Reducing agents such as sodium borohydride, lithium aluminum hydride, and catalytic hydrogenation are commonly used.
Substitution: Nucleophilic substitution reactions often involve reagents like sodium azide, amines, and thiols under basic conditions.
Major Products
Oxidation: Sulfoxides and sulfones.
Reduction: Reduced purine derivatives and benzylthioethyl derivatives.
Substitution: Various substituted purine derivatives depending on the nucleophile used.
科学的研究の応用
6-(2-(Benzylthio)ethyl)-9-(tetrahydro-2H-pyran-2-yl)-9H-purine has several scientific research applications, including:
Medicinal Chemistry: The compound is studied for its potential as an antiviral, anticancer, and anti-inflammatory agent due to its ability to interact with biological targets.
Biological Studies: It is used in biochemical assays to study enzyme inhibition, receptor binding, and cellular signaling pathways.
Chemical Biology: The compound serves as a tool for probing biological systems and understanding the molecular mechanisms of various diseases.
Industrial Applications: It is used in the development of new pharmaceuticals and agrochemicals.
作用機序
The mechanism of action of 6-(2-(benzylthio)ethyl)-9-(tetrahydro-2H-pyran-2-yl)-9H-purine involves its interaction with specific molecular targets, such as enzymes and receptors. The compound can inhibit enzyme activity by binding to the active site or allosteric sites, thereby modulating the enzyme’s function. Additionally, it can interact with cellular receptors, leading to changes in cellular signaling pathways and gene expression.
類似化合物との比較
Similar Compounds
- 6-(2-(Phenylthio)ethyl)-9-(tetrahydro-2H-pyran-2-yl)-9H-purine
- 6-(2-(Methylthio)ethyl)-9-(tetrahydro-2H-pyran-2-yl)-9H-purine
- 6-(2-(Ethylthio)ethyl)-9-(tetrahydro-2H-pyran-2-yl)-9H-purine
Uniqueness
6-(2-(Benzylthio)ethyl)-9-(tetrahydro-2H-pyran-2-yl)-9H-purine is unique due to the presence of the benzylthioethyl group, which imparts distinct chemical and biological properties. This group enhances the compound’s lipophilicity, allowing it to interact more effectively with hydrophobic regions of biological targets. Additionally, the tetrahydropyranyl group provides stability and improves the compound’s pharmacokinetic properties.
特性
CAS番号 |
920503-56-6 |
|---|---|
分子式 |
C19H22N4OS |
分子量 |
354.5 g/mol |
IUPAC名 |
6-(2-benzylsulfanylethyl)-9-(oxan-2-yl)purine |
InChI |
InChI=1S/C19H22N4OS/c1-2-6-15(7-3-1)12-25-11-9-16-18-19(21-13-20-16)23(14-22-18)17-8-4-5-10-24-17/h1-3,6-7,13-14,17H,4-5,8-12H2 |
InChIキー |
ZSGQKBRIVZHGEM-UHFFFAOYSA-N |
正規SMILES |
C1CCOC(C1)N2C=NC3=C(N=CN=C32)CCSCC4=CC=CC=C4 |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![11-Methyl-2-phenyltetrahydro-1H-5,8-(epiminomethano)[1,2,4]triazolo[1,2-a]pyridazine-1,3,10(2H)-trione](/img/structure/B12920528.png)
![4-Chloro-2-ethyl-5-[(3-methylphenyl)methoxy]pyridazin-3(2H)-one](/img/structure/B12920531.png)
![1H,1'H-[6,6'-Bibenzo[de]isoquinoline]-1,1',3,3'(2H,2'H)-tetraone](/img/structure/B12920541.png)
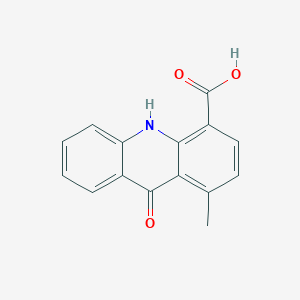
![3-(6-Bromo-3-(cyclopentylamino)imidazo[1,2-a]pyridin-2-yl)benzoic acid](/img/structure/B12920555.png)
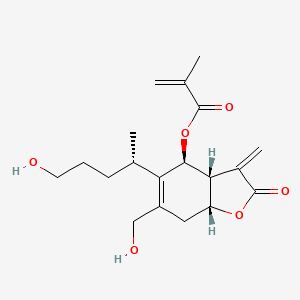
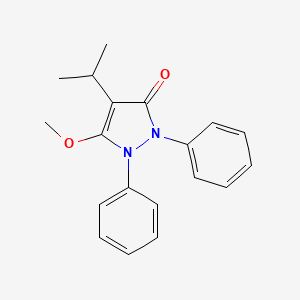
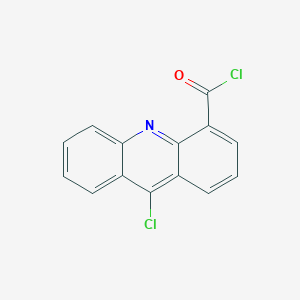
![[(2S,5R)-5-(6-oxo-1H-purin-9-yl)tetrahydrofuran-2-yl]methyl dihydrogen phosphate](/img/structure/B12920571.png)
![4-[(6-Oxo-3,6-dihydro-9h-purin-9-yl)methyl]benzenesulfonamide](/img/structure/B12920572.png)
![methyl 2-[(2R,3R,4R,5R)-2-(2,6-diaminopurin-9-yl)-4-hydroxy-5-(hydroxymethyl)oxolan-3-yl]oxyacetate](/img/structure/B12920582.png)
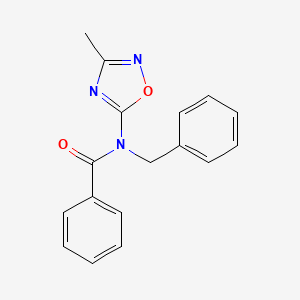
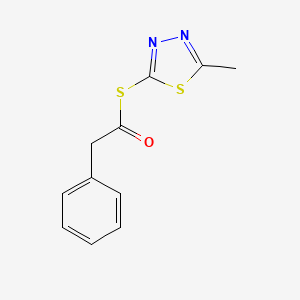
![5-[(3-Methylphenyl)amino]pyrimidine-2,4(1h,3h)-dione](/img/structure/B12920598.png)
